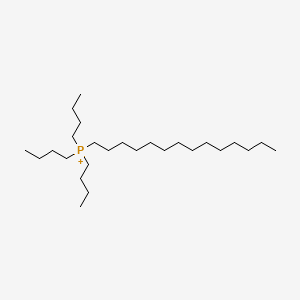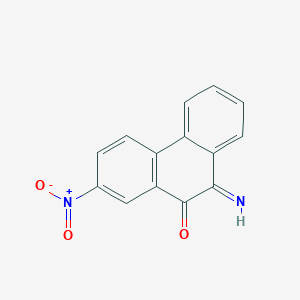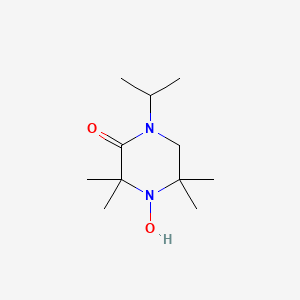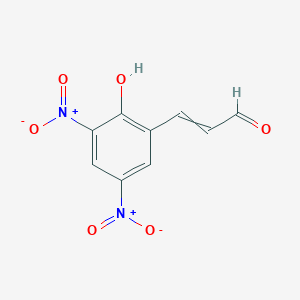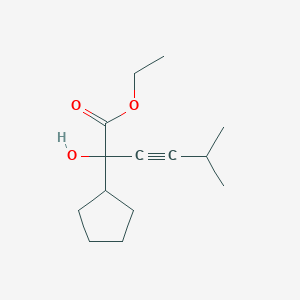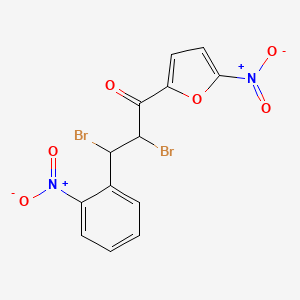
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one is a synthetic organic compound that features both nitro and bromine substituents on a furan and phenyl ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Nitration of Furan and Benzene Rings: The starting materials, furan and benzene, undergo nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Bromination: The nitrated intermediates are then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated intermediates are coupled through a Friedel-Crafts acylation reaction using a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in various organic transformations.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Nitro to nitroso derivatives.
Reduction: Nitro to amine derivatives.
Substitution: Bromine substituted with various nucleophiles.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to the presence of nitro groups.
Medicine
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one would depend on its specific application. For instance, in biological systems, the nitro groups could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-phenylpropan-1-one: Lacks the nitro group on the phenyl ring.
2,3-Dibromo-1-(furan-2-yl)-3-(2-nitrophenyl)propan-1-one: Lacks the nitro group on the furan ring.
Uniqueness
The presence of both nitro and bromine substituents on the furan and phenyl rings, respectively, makes 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one unique
Propriétés
Numéro CAS |
90251-71-1 |
|---|---|
Formule moléculaire |
C13H8Br2N2O6 |
Poids moléculaire |
448.02 g/mol |
Nom IUPAC |
2,3-dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C13H8Br2N2O6/c14-11(7-3-1-2-4-8(7)16(19)20)12(15)13(18)9-5-6-10(23-9)17(21)22/h1-6,11-12H |
Clé InChI |
ZPIYRWKRGONFSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)
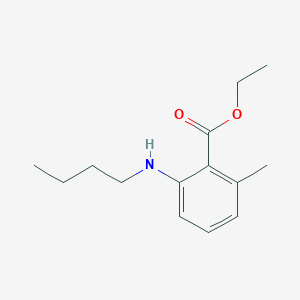

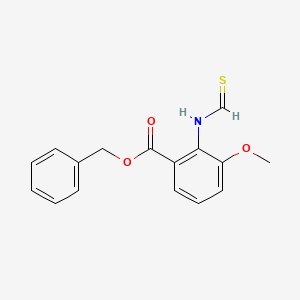
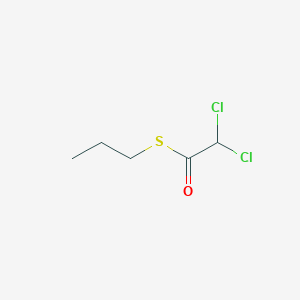
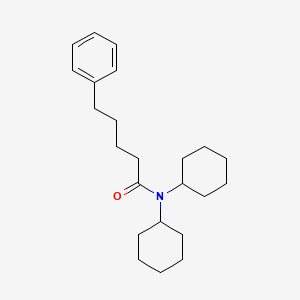
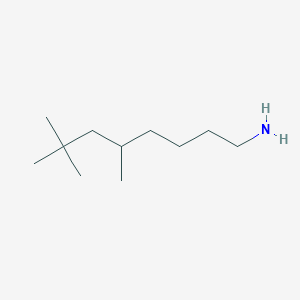
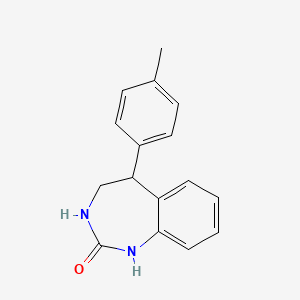
![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)
